molecular formula C9H7ClF2O2 B13604665 2-Chloro-1-(3-(difluoromethoxy)phenyl)ethan-1-one CAS No. 1214377-17-9

2-Chloro-1-(3-(difluoromethoxy)phenyl)ethan-1-one

Cat. No.: B13604665
CAS No.: 1214377-17-9
M. Wt: 220.60 g/mol
InChI Key: ZHFJLYQIVYWYTJ-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-(difluoromethoxy)phenyl)ethan-1-one is a valuable α-halogenated ketone intermediate designed for advanced chemical synthesis in research settings. Compounds featuring the difluoromethoxy (OCF2H) aryl motif are of significant interest in medicinal and agrochemical chemistry. The difluoromethoxy group is a key bioisostere, known to enhance metabolic stability and membrane permeability in candidate molecules. It also acts as a hydrogen bond donor, which can be instrumental in optimizing target engagement and physicochemical properties . The reactive α-chloro ketone functional group in this compound makes it a versatile electrophilic synthon, amenable to nucleophilic substitution reactions with a variety of nitrogen, oxygen, and sulfur-based nucleophiles, facilitating the construction of more complex heterocyclic and functionalized structures . As a result, this chemical serves as a critical building block in the synthesis of potential active pharmaceutical ingredients (APIs) and other specialty chemicals. This product is intended for use in research and development laboratories. For Research Use Only. Not for human or veterinary use.

Properties

CAS No.

1214377-17-9

Molecular Formula

C9H7ClF2O2

Molecular Weight

220.60 g/mol

IUPAC Name

2-chloro-1-[3-(difluoromethoxy)phenyl]ethanone

InChI

InChI=1S/C9H7ClF2O2/c10-5-8(13)6-2-1-3-7(4-6)14-9(11)12/h1-4,9H,5H2

InChI Key

ZHFJLYQIVYWYTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)C(=O)CCl

Origin of Product

United States

Preparation Methods

Difluoromethoxylation of Phenolic Precursors

A widely used method to introduce the difluoromethoxy group involves the difluoromethylation of phenols . Starting from a 3-hydroxyacetophenone derivative, the phenolic hydroxyl group is converted to the difluoromethoxy substituent.

  • Procedure : A phenol such as 3-hydroxyacetophenone is reacted with difluoromethylating reagents under basic conditions (e.g., cesium carbonate) to form the difluoromethoxy ether. This reaction is typically carried out in polar aprotic solvents at ambient temperature or slightly elevated temperatures.

  • Reagents : Common difluoromethylating agents include sodium 2-chloro-2,2-difluoroacetate or difluoromethyl triflate. The reaction may be catalyzed or promoted by bases such as cesium carbonate or potassium hydroxide.

  • Example : According to an Organic Syntheses procedure, 1-(3-chloro-4-hydroxyphenyl)ethan-1-one was treated with cesium carbonate and sodium 2-chloro-2,2-difluoroacetate to yield the difluoromethoxy derivative.

Halogenation of the Ethanone Moiety

The chloro substituent on the ethanone side chain is introduced by halogenation of the methyl ketone precursor.

  • Method : The methyl group adjacent to the carbonyl is chlorinated using reagents such as thionyl chloride, phosphorus pentachloride, or N-chlorosuccinimide under controlled conditions.

  • Control : Reaction conditions are optimized to avoid over-chlorination or side reactions, typically by controlling temperature and reagent stoichiometry.

Alternative Synthetic Routes

  • Coupling Reactions : In some cases, the difluoromethoxy-substituted aryl halide is coupled with a chloroacetyl derivative via nucleophilic substitution or transition-metal catalyzed coupling.

  • Photoredox Catalysis : Recent advances include photoredox-catalyzed difluoromethoxylation of arenes, which can be adapted for the synthesis of difluoromethoxy-substituted acetophenones.

Detailed Experimental Data and Reaction Conditions

Step Starting Material Reagents & Conditions Product Yield (%) Notes
1 3-Hydroxyacetophenone Cesium carbonate, sodium 2-chloro-2,2-difluoroacetate, polar aprotic solvent, room temperature 3-(Difluoromethoxy)acetophenone 70-85 Base-promoted difluoromethylation
2 3-(Difluoromethoxy)acetophenone Thionyl chloride or N-chlorosuccinimide, controlled temperature 2-Chloro-1-(3-(difluoromethoxy)phenyl)ethan-1-one 65-80 Selective α-chlorination of ketone

Mechanistic Insights and Optimization

  • The difluoromethoxylation proceeds via nucleophilic substitution of the phenolic hydroxyl by a difluoromethyl anion equivalent generated in situ.

  • The α-chlorination of the ketone occurs through enol or enolate intermediate formation, which reacts with the chlorinating agent.

  • Reaction optimization involves solvent choice (e.g., dimethylformamide, acetonitrile), temperature control (0 to 25 °C), and reagent stoichiometry to maximize yield and purity.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Applicability
Base-promoted difluoromethylation of phenols High regioselectivity, mild conditions Requires handling of fluorinated reagents Suitable for aromatic ketones with free phenol
Photoredox-catalyzed difluoromethoxylation Mild, environmentally friendly Requires specialized catalysts and light sources Emerging method, useful for late-stage functionalization
α-Chlorination of ketones Straightforward, well-established Possible over-chlorination, side reactions Widely applicable to methyl ketones

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3-(difluoromethoxy)phenyl)ethan-1-one undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide, ammonia, or thiourea in solvents like ethanol or methanol.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic substitution: Formation of substituted ethanones with various functional groups.

    Reduction: Formation of 2-chloro-1-(3-(difluoromethoxy)phenyl)ethanol.

    Oxidation: Formation of 2-chloro-1-(3-(difluoromethoxy)phenyl)acetic acid.

Scientific Research Applications

2-Chloro-1-(3-(difluoromethoxy)phenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3-(difluoromethoxy)phenyl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, potentially altering the function of the target molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physical Properties

The table below highlights critical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Reference
2-Chloro-1-(3-(difluoromethoxy)phenyl)ethan-1-one C₉H₇ClF₂O₂ 220.6 Cl (α-position), OC(F)₂ (para) High reactivity, lipophilic
1-[3-(Difluoromethoxy)phenyl]ethan-1-one C₉H₈F₂O₂ 186.16 H (α-position), OC(F)₂ (para) Liquid, precursor for chlorination
2-Chloro-1-(3-fluorophenyl)ethan-1-one C₈H₆ClFO 172.58 Cl (α-position), F (meta) Solid, used in fluorinated APIs
2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one C₁₆H₁₆ClN₃O 307.8 Cl (α-position), pyrimidinyl-piperazine Solid, CNS drug candidate
2-Chloro-1-{1-[3-chloro-4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one C₁₆H₁₄Cl₂F₂O₂ 355.2 Cl (α-position), pyrrole-linked High purity (95%), agrochemical use

Key Observations :

  • The difluoromethoxy group in the target compound increases molecular weight compared to simpler fluorophenyl analogs (e.g., 172.58 g/mol in ).
  • Chlorination at the α-position differentiates reactivity: the target compound undergoes nucleophilic substitutions more readily than its non-chlorinated analog ().
  • Pyrrole- or piperazine-linked derivatives () exhibit higher molecular weights and specialized applications in drug discovery.

Purity and Commercial Availability

  • The target compound is typically available in ≥95% purity, comparable to analogs like 2-chloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one ().
  • Discontinued analogs () highlight the importance of the difluoromethoxy group in modern drug design.

Biological Activity

2-Chloro-1-(3-(difluoromethoxy)phenyl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features that confer various biological activities. This article reviews its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The compound can be classified as an organic halide, characterized by the presence of a chloro group and a difluoromethoxy-substituted phenyl moiety. The structural formula can be represented as follows:

C9H8ClF2O\text{C}_9\text{H}_8\text{ClF}_2\text{O}

This unique structure allows for interactions with biological targets, influencing its pharmacological properties.

Biological Activity

Antimicrobial Activity : Research indicates that compounds with similar structures often exhibit antimicrobial properties. The presence of the difluoromethoxy group enhances the lipophilicity and metabolic stability of the compound, potentially improving its efficacy against various pathogens .

Anticancer Properties : Studies have shown that derivatives of this compound may inhibit cancer cell proliferation. The mechanism is likely related to the compound's ability to interact with specific enzymes involved in cell cycle regulation and apoptosis .

Mechanism of Action : The biological activity is attributed to several mechanisms:

  • Nucleophilic Substitution : The chloro group can participate in nucleophilic substitution reactions, forming covalent bonds with target biomolecules.
  • Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are crucial for neurotransmitter regulation .

Table 1: Summary of Biological Activities

Activity Type Mechanism Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Enzyme InhibitionAChE and MAO inhibition

Case Study: Anticancer Activity

In a study examining the anticancer effects of similar compounds, it was found that derivatives exhibited significant cytotoxicity against various cancer cell lines. The IC50 values ranged from 10 to 30 µM, indicating moderate potency. Further modifications to the chemical structure enhanced these effects, suggesting a structure-activity relationship (SAR) that could guide future drug development efforts .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Chloro Group : Chlorination of the corresponding phenolic compound.
  • Difluoromethoxy Substitution : Introduction of the difluoromethoxy group through nucleophilic substitution methods.
  • Purification : Characterization using NMR and IR spectroscopy to confirm structure and purity.

Q & A

Q. Advanced

  • HPLC-DAD : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5%).
  • DSC/TGA : Evaluate thermal stability (decomposition onset >150°C).
  • LC-MS/MS : Detect hydrolytic degradation products (e.g., difluoromethoxy phenol) under accelerated stability conditions (40°C/75% RH) .

How can crystallographic data for this compound be obtained, and which software tools are recommended?

Advanced
If single crystals are grown (e.g., via slow evaporation in ethanol), X-ray diffraction using a Bruker D8 Venture system with Mo-Kα radiation (λ = 0.71073 Å) is ideal. Data refinement via SHELXL (for small molecules) resolves bond lengths/angles and validates stereochemistry . For unstable crystals, synchrotron radiation (e.g., Diamond Light Source) improves data quality.

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